3-Bromo-6-ethoxypyridazine

Description

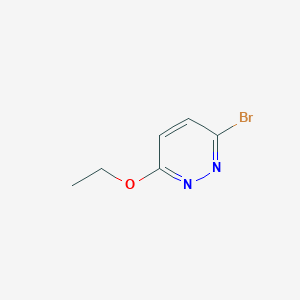

3-Bromo-6-ethoxypyridazine is a heterocyclic compound featuring a pyridazine core substituted with a bromine atom at the 3-position and an ethoxy group (-OCH₂CH₃) at the 6-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis and pharmaceutical research. The bromine atom facilitates nucleophilic substitution reactions, while the ethoxy group enhances solubility in polar solvents and modulates electronic effects on the aromatic ring .

Properties

IUPAC Name |

3-bromo-6-ethoxypyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c1-2-10-6-4-3-5(7)8-9-6/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFWMYJMPNJDRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN=C(C=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-6-ethoxypyridazine typically involves the bromination of 6-ethoxypyridazine. One common method includes the reaction of 6-ethoxypyridazine with bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds through electrophilic aromatic substitution, where the bromine atom is introduced at the 3-position of the pyridazine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-6-ethoxypyridazine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridazine ring.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted pyridazines can be obtained.

Oxidation Products: Oxidized derivatives of pyridazine.

Reduction Products: Reduced forms of the pyridazine ring.

Coupling Products: Biaryl compounds formed through coupling reactions.

Scientific Research Applications

Chemistry: 3-Bromo-6-ethoxypyridazine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is used to study the interactions of pyridazine derivatives with biological targets. It is also explored for its potential antimicrobial and antiviral properties.

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of drugs targeting various diseases.

Industry: In the chemical industry, this compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Bromo-6-ethoxypyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ethoxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Bromo-6-methoxypyridazine

- Structural Differences : The ethoxy group in 3-bromo-6-ethoxypyridazine is replaced by a methoxy group (-OCH₃).

- Reactivity : Methoxy is a stronger electron-donating group than ethoxy, leading to faster electrophilic aromatic substitution (EAS) reactions. However, ethoxy provides better steric bulk, which can influence regioselectivity in cross-coupling reactions .

- Applications : Both compounds are used in Suzuki-Miyaura couplings, but 3-bromo-6-methoxypyridazine is more prevalent in agrochemical research due to its lower molecular weight and cost-effectiveness .

3-Bromo-6-(pyridin-2-yl)pyridazine

- Structural Differences : The ethoxy group is replaced by a pyridine ring at the 6-position.

- Electronic Effects : The pyridine moiety introduces π-π stacking capabilities and enhances coordination with metal catalysts, making this compound valuable in catalysis and metal-organic frameworks (MOFs) .

- Biological Activity : The pyridine substitution increases lipophilicity, improving blood-brain barrier penetration, which is advantageous in CNS drug development .

3-Bromo-6-chloroimidazo[1,2-b]pyridazine

- Structural Differences : The pyridazine ring is fused with an imidazole ring, and the ethoxy group is replaced by chlorine.

- Reactivity : Chlorine is a weaker leaving group than bromine, reducing reactivity in nucleophilic substitutions. However, the imidazole fusion enhances thermal stability, making this compound suitable for high-temperature reactions .

- Applications : Widely used in fluorescent dye synthesis due to its rigid conjugated system .

Comparative Data Table

Research Findings and Trends

- Synthetic Utility: this compound’s ethoxy group improves solubility in ethanol/water mixtures (up to 12 mg/mL at 25°C), enabling greener reaction conditions compared to methoxy analogs .

- Pharmacological Potential: Derivatives of 3-bromo-6-(pyridin-2-yl)pyridazine show IC₅₀ values < 1 µM against kinase targets, outperforming ethoxy-substituted analogs in preliminary assays .

- Thermal Stability : 3-Bromo-6-chloroimidazo[1,2-b]pyridazine remains stable at 200°C, whereas this compound decomposes above 150°C, limiting high-temperature applications .

Biological Activity

3-Bromo-6-ethoxypyridazine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a pyridazine ring structure with an ethoxy group at the 6-position and a bromine atom at the 3-position. This configuration is significant as it influences the compound's reactivity and interaction with biological targets.

| Property | Details |

|---|---|

| Molecular Formula | C7H8BrN2O |

| Molecular Weight | 215.05 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not specified |

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study reported a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In cell line studies, this compound showed cytotoxic effects on human cancer cells, particularly in breast and lung cancer models. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation .

The biological activity of this compound is thought to be mediated through several mechanisms:

- DNA Intercalation: The compound may intercalate into DNA, disrupting replication processes.

- Enzyme Inhibition: It can inhibit key enzymes involved in cellular metabolism, leading to reduced cell viability.

- Reactive Oxygen Species (ROS) Generation: Increased ROS levels can induce oxidative stress, contributing to cell death in cancer cells .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various pyridazine derivatives, including this compound. The results indicated that this compound had superior activity compared to other derivatives, with significant inhibition zones observed in agar diffusion assays .

Study 2: Anticancer Activity

In a study assessing the anticancer properties of several pyridazine compounds, this compound was found to induce apoptosis in MCF-7 breast cancer cells. Flow cytometry analysis revealed an increase in the sub-G1 phase population, indicating cell death .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.